Structural Divergence from the Des-Benzyl Analog: Impact on Lipophilicity and Predicted Membrane Permeability
Replacement of the 4-benzyl substituent by a hydrogen atom (CAS 476323-42-9) reduces calculated logP (cLogP) by approximately 1.5 units, shifting the compound from a CNS-accessible range (cLogP 3-5) to a peripheral restriction profile [1]. The target compound’s cLogP of 4.2 ± 0.3 facilitates passive blood-brain barrier permeation, a prerequisite for neurogenic disorder programs, whereas the des-benzyl analog (cLogP 2.7) is predicted to exhibit >5-fold lower brain-to-plasma ratio in silico [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 4.2 ± 0.3 (ChemAxon/ACD Labs consensus) |
| Comparator Or Baseline | N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 476323-42-9): cLogP = 2.7 ± 0.3 |
| Quantified Difference | ΔcLogP ≈ +1.5 (target more lipophilic) |
| Conditions | In silico prediction using consensus model; validated against experimental logP of close congeners. |
Why This Matters
Procuring the 4-benzyl derivative ensures CNS drug-like physicochemical space, directly aligning with neurogenic disease programs, whereas the simpler analog restricts utility to peripheral targets.
- [1] ChemAxon cLogP prediction for CAS 441289-73-2 and CAS 476323-42-9, accessed via PubChem, 2025. View Source
- [2] Vilar S., Chakrabarti M., Costanzi S., “Prediction of passive blood–brain partitioning: straightforward and effective classification models with in silico derived descriptors,” J. Mol. Graph. Model., vol. 28, no. 8, pp. 899–903, 2010. View Source
